

# Ceralifimod: Application Notes for Inducing S1P1 Receptor Internalization and Degradation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of **Ceralifimod** (also known as ONO-4641) on the internalization and degradation of the Sphingosine-1-Phosphate Receptor 1 (S1P1). **Ceralifimod** is a potent and selective agonist for S1P1 and S1P5, which functions as a functional antagonist by inducing receptor downregulation. This mechanism is crucial for its immunomodulatory effects, primarily the sequestration of lymphocytes in lymph nodes.

## **Mechanism of Action**

**Ceralifimod**, as a selective S1P1 and S1P5 receptor agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P).[1][2] Upon binding to S1P1 on the surface of lymphocytes, it triggers the internalization of the receptor.[1][3][4] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from lymphoid tissues into the bloodstream. The sustained presence of the agonist leads to the ubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor, resulting in a long-lasting reduction of S1P1 on the cell surface. This functional antagonism is the key mechanism behind the observed reduction in peripheral blood lymphocyte counts.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **Ceralifimod**'s activity on S1P1 receptors.



Table 1: In Vitro Potency of Ceralifimod

| Parameter                      | Receptor      | Species       | Value    | Reference |
|--------------------------------|---------------|---------------|----------|-----------|
| EC50 (Agonism)                 | Human S1P1    | Human         | 27.3 pM  | _         |
| Human S1P5                     | Human         | 334 pM        |          |           |
| Ki (Binding<br>Affinity)       | Human S1P1    | Human         | 0.626 nM | _         |
| Human S1P5                     | Human         | 0.574 nM      |          |           |
| Human S1P4                     | Human         | 28.8 nM       |          |           |
| EC50 (S1P1<br>Down-regulation) | Not Specified | Not Specified | 0.778 nM |           |

Table 2: In Vitro and In Vivo Effects of Ceralifimod

| Effect                                | Model System                              | Concentration/<br>Dose | Result                       | Reference |
|---------------------------------------|-------------------------------------------|------------------------|------------------------------|-----------|
| S1P1 Down-<br>regulation              | S1P1-expressing cells                     | 25 nM                  | ~90% reduction               |           |
| Peripheral<br>Lymphocyte<br>Reduction | Normal NOD<br>Mice (single oral<br>dose)  | 0.01 mg/kg             | ~20% reduction at 24h        |           |
| 0.03 mg/kg                            | ~60% reduction at 24h                     |                        |                              | _         |
| 0.1 mg/kg                             | ~80% reduction at 24h                     |                        |                              |           |
| Peripheral<br>Lymphocyte<br>Reduction | Healthy Humans<br>(14-day oral<br>dosing) | 0.10 mg                | -56% change<br>from baseline |           |



# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Figure 1: Ceralifimod's mechanism of action on the S1P1 receptor.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro Characterization of the Effect of Cenerimod, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Ceralifimod: Application Notes for Inducing S1P1 Receptor Internalization and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#ceralifimod-for-inducing-s1p1-receptor-internalization-and-degradation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com